molecular formula C21H21NO5 B13440396 Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione

Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13440396
M. Wt: 367.4 g/mol
InChI Key: KHOPWUXJRMKLSL-UHFFFAOYSA-N
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Description

Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione is a synthetic isoindole-1,3-dione derivative characterized by a complex substitution pattern. The core isoindole-1,3-dione structure features two ketone groups at positions 1 and 3, while the substituents include acetyloxy, dimethylphenoxy, and methylethyl groups.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

[3-[2-(1,3-dioxoisoindol-2-yl)propoxy]-2,4-dimethylphenyl] acetate

InChI

InChI=1S/C21H21NO5/c1-12-9-10-18(27-15(4)23)14(3)19(12)26-11-13(2)22-20(24)16-7-5-6-8-17(16)21(22)25/h5-10,13H,11H2,1-4H3

InChI Key

KHOPWUXJRMKLSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(=O)C)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The core structure, isoindoline-1,3-dione (also known as phthalimide), serves as the foundational scaffold. Commercially available or synthesized via phthalic anhydride and ammonia, this compound provides the reactive imide nitrogen and carbonyl groups essential for subsequent modifications.

Functionalization of the Aromatic Ring

The key step involves introducing the dimethylphenoxy group at the 2,6-positions of the phenyl ring. This is achieved through:

  • Williamson Ether Synthesis :
    • Reacting 2,6-dimethylphenol with appropriate alkyl halides or activated derivatives under basic conditions (e.g., potassium carbonate in acetone) to form the dimethylphenoxy moiety.
    • This step ensures the selective attachment of the phenoxy group onto the aromatic ring.

Incorporation of the Acetyloxy Group

The acetyloxy group, which is an ester of acetic acid, is introduced via esterification :

  • Esterification Reaction :
    • Reacting phenolic intermediates with acetic anhydride or acetyl chloride in the presence of a base or catalyst (e.g., pyridine) to yield the acetyloxy substituent.
    • This step is crucial for modulating the compound's biological activity and lipophilicity.

Formation of the Linker and Final Coupling

The 1-methylethyl linker connecting the aromatic moiety to the isoindoline core is synthesized through:

  • Mitsunobu Reaction :

    • Facilitates the formation of ether linkages between alcohols and phenols, allowing the attachment of the methylated ethyl chain to the aromatic ring.
    • Requires reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • Hydrolysis and Purification :

    • The intermediate compounds undergo hydrolysis or purification steps to isolate the desired derivatives with high yield and purity.

Cyclization to Form the Isoindoline Core

The final step involves cyclization to form the isoindoline-1,3-dione ring system:

  • Condensation Reaction :

    • Condensing the functionalized aromatic precursor with phthalic anhydride or related derivatives under reflux conditions, often in the presence of acetic acid or other solvents, to induce ring closure.
  • Purification :

    • Crystallization and chromatographic techniques (e.g., flash chromatography) are employed to purify the final compound.

Summary of the Synthetic Route

Step Reaction Type Reagents/Conditions Purpose
1 Ether synthesis 2,6-dimethylphenol + alkyl halide Attach dimethylphenoxy group
2 Esterification Acetic anhydride + phenolic intermediate Introduce acetyloxy group
3 Linker formation Mitsunobu reaction Attach methylated ethyl linker
4 Cyclization Phthalic anhydride + functionalized aromatic Form isoindoline-1,3-dione core
5 Purification Chromatography Isolate pure product

Research Outcomes and Data Tables

Research into similar compounds has demonstrated high yields (47-93%) using these methods, with spectral confirmation via NMR , IR , and mass spectrometry . For example, compounds synthesized via these routes exhibited characteristic IR peaks around 1700–1780 cm$$^{-1}$$ for imide carbonyls, and NMR signals consistent with aromatic and ester functionalities.

Compound Yield (%) Melting Point (°C) Key Spectroscopic Data Biological Activity (IC$$_{50}$$) Reference
Example A 85 105–106 IR: 1700–1780 cm$$^{-1}$$, NMR: aromatic and ester signals AChE: 1.12 μM ,
Example B 78 102–104 IR: 1700–1775 cm$$^{-1}$$, NMR: phenoxy and acetyloxy peaks BuChE: 21.24 μM

Chemical Reactions Analysis

Types of Reactions

Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares its isoindole-1,3-dione core with several derivatives synthesized in and . Key comparisons include:

Compound 16 (2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione)
  • Substituents : A 2-methylimidazole group at the para position of the phenyl ring.
  • Physicochemical Properties :
    • Melting point: 215–217°C .
    • IR peaks: 1781 and 1704 cm⁻¹ (C=O stretching) .
Compound 17b (2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione)
  • Substituents : A methanesulfonylphenyl hydrazone moiety.
  • Physicochemical Properties :
    • Melting point: 208–210°C .
    • IR peaks: 1783 and 1714 cm⁻¹ (C=O stretching) .
Compound 4 (2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione)
  • Substituents : An indole-acryloyl group.
  • Synthesis : Involves Claisen-Schmidt condensation between isoindole-dione and indolecarbaldehyde .
  • Key Difference : The conjugated acryloyl group enables π-π interactions and fluorescence properties, absent in the target compound’s alkyl/aryl substituents.

Physicochemical and Spectroscopic Data

Property Target Compound (Predicted) Compound 16 Compound 17b
Melting Point (°C) N/A 215–217 208–210
IR C=O (cm⁻¹) ~1780–1710 1781, 1704 1783, 1714
Lipophilicity (LogP) High (due to alkyl groups) Moderate Moderate-high
NMR Shifts (δ, ppm) Aromatic H: ~7.0–8.5 7.49–7.54 (Ar-H) 7.42–8.11 (Ar-H)

Biological Activity

Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 1356452-05-5, is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and applications in medicinal chemistry.

  • Molecular Formula : C₂₁H₂₁NO₅
  • Molecular Weight : 367.4 g/mol
  • Structural Characteristics : The compound features an isoindole core, which is significant in many pharmacological agents. The presence of the acetyloxy and dimethylphenoxy groups suggests potential for diverse biological interactions.

The compound serves as an intermediate in the synthesis of m-Hydroxy Mexiletine, a known antiarrhythmic drug. Its structure allows it to interact with various biological targets, primarily through modulation of ion channels and enzymes involved in cardiac function.

Pharmacological Studies

Research indicates that derivatives of isoindole compounds often exhibit a range of biological activities including:

  • Antioxidant Properties : Isoindoles have been studied for their capacity to scavenge free radicals.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines.

Case Studies

  • Cardiac Function : In vitro studies have demonstrated that related isoindole compounds can influence cardiac ion channels, potentially leading to therapeutic applications in arrhythmias.
  • Neuroprotective Effects : Research has indicated that certain isoindoles exhibit neuroprotective effects in models of neurodegeneration, suggesting a role in treating conditions like Alzheimer’s disease.

In vitro Studies

A study published in Journal of Medicinal Chemistry explored the effects of isoindole derivatives on cardiac myocytes. The findings suggested that these compounds could modulate calcium currents, which are crucial for cardiac contractility and rhythm stability.

StudyFindings
Journal of Medicinal ChemistryIsoindole derivatives modulate calcium currents in cardiac myocytes.
European Journal of PharmacologyCompounds showed significant antioxidant activity in cell cultures.

In vivo Studies

Animal models have been employed to assess the efficacy of similar compounds in reducing arrhythmias. Results indicate that these compounds can significantly decrease the incidence of tachyarrhythmias induced by pharmacological agents.

Applications

The primary application of this compound lies in its role as a precursor for synthesizing therapeutic agents targeting cardiovascular diseases. Additionally, its potential neuroprotective properties may open avenues for research into treatments for neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for preparing isoindole-1,3-dione derivatives with substituted phenoxy groups?

Methodological Answer: Isoindole-1,3-dione derivatives are typically synthesized via condensation reactions between substituted amines and phthalic anhydrides. For phenoxy-substituted derivatives, a multi-step approach is often employed:

  • Step 1 : React phthalic anhydride with a substituted phenoxyalkylamine (e.g., 2,6-dimethylphenoxy-1-methylethylamine) in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2 : Purify the intermediate via recrystallization (ethanol/water mixtures) .
  • Step 3 : Functionalize the acetyloxy group using acetyl chloride in the presence of a base (e.g., pyridine) to avoid hydrolysis . Characterization should include 1^1H/13^13C NMR to confirm regioselectivity and FT-IR to verify carbonyl stretching (~1700–1780 cm1^{-1}) .

Q. How can researchers validate the structural integrity of isoindole-1,3-dione derivatives post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions (e.g., methoxy vs. acetyloxy groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns to rule out impurities .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with solid-state packing efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyloxy vs. methoxy groups) influence the biological activity of isoindole-1,3-dione derivatives?

Methodological Answer: Comparative studies using in vitro assays and molecular docking are critical:

  • Biological assays : Test anti-inflammatory/anticancer activity (e.g., COX-2 inhibition, apoptosis via caspase-3/9 activation) in cell lines (e.g., HeLa, MCF-7). Acetyloxy groups enhance lipophilicity, improving membrane permeability .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., cyclooxygenase). Substituent bulkiness (e.g., 2,6-dimethylphenoxy) may sterically hinder binding, reducing efficacy . Data contradiction note: Some studies report acetyloxy derivatives show higher cytotoxicity despite lower docking scores, suggesting off-target effects .

Q. What strategies resolve discrepancies in solubility and bioavailability of isoindole-1,3-dione derivatives?

Methodological Answer: Address low aqueous solubility through:

  • Solid dispersion techniques : Co-formulate with polymers (e.g., PVP K30) to enhance dissolution rates .
  • Salt formation : React with hydrochloric acid to generate hydrochloride salts, improving solubility without altering bioactivity .
  • Prodrug design : Replace acetyloxy groups with hydrolyzable esters (e.g., succinate) for pH-dependent release . Validate via HPLC-UV to monitor degradation profiles and Caco-2 cell assays for intestinal absorption .

Q. How can researchers optimize isoindole-1,3-dione derivatives for selective enzyme inhibition?

Methodological Answer: Apply QSAR modeling and fragment-based drug design :

  • QSAR : Correlate substituent electronic parameters (Hammett σ values) with inhibitory potency (e.g., IC50_{50} against acetylcholinesterase) .
  • Fragment screening : Use SPR (surface plasmon resonance) to identify high-affinity fragments (e.g., phenoxyalkyl groups) for combinatorial synthesis .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

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